1-Cyanospiro[2.3]hexane-1-carboxylic acid
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Overview
Description
1-Cyanospiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by a spirocyclic structure, which is a unique arrangement where two rings share a single atom. This compound is used in various scientific research applications due to its versatile properties.
Preparation Methods
The synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid involves several steps. One common method includes the reaction of spiro[2.3]hexane-1-carboxylic acid with cyanogen bromide under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like triethylamine . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
1-Cyanospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces amines.
Scientific Research Applications
1-Cyanospiro[2.3]hexane-1-carboxylic acid is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 1-Cyanospiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Cyanospiro[2.3]hexane-1-carboxylic acid can be compared with other spirocyclic compounds, such as:
Spiro[2.3]hexane-1-carboxylic acid: This compound lacks the cyano group, which affects its reactivity and applications.
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: This compound has an amino group and an additional carboxylic acid group, making it more polar and reactive.
The presence of the cyano group in this compound makes it unique, as it can participate in a wider range of chemical reactions and has different biological activities compared to its analogues.
Properties
IUPAC Name |
2-cyanospiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-8(6(10)11)4-7(8)2-1-3-7/h1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIJMTGMNHOMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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